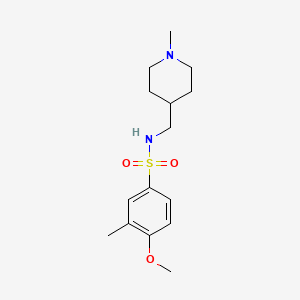

4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various functional groups attached

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the benzenesulfonamide core: This can be achieved by reacting 4-methoxy-3-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the piperidine moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction, where the benzenesulfonamide is reacted with 1-methylpiperidine in the presence of a suitable base.

Final modifications: Any additional functional groups can be introduced through further reactions, such as alkylation or acylation, depending on the desired final structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Análisis De Reacciones Químicas

Reaction Types

The compound undergoes reactions typical of sulfonamides, including oxidation, reduction, and substitution.

| Reaction Type | Key Features |

|---|---|

| Oxidation | Conversion of sulfonamide to sulfoxide/sulfone; methoxy group may oxidize |

| Reduction | Cleavage of sulfonamide to amine; hydrogenation of aromatic ring |

| Substitution | Electrophilic aromatic substitution (e.g., nitration, halogenation) |

Common Reagents and Conditions

Reactions involve standard reagents for sulfonamide chemistry.

| Reaction | Reagents | Conditions |

|---|---|---|

| Oxidation | Hydrogen peroxide, peracids | Acidic/neutral aqueous medium |

| Reduction | LiAlH₄, catalytic hydrogenation | Anhydrous solvent (e.g., THF) |

| Substitution | H₂SO₄, HNO₃ (for nitration) | Strong acid catalysts (e.g., H₂SO₄) |

Major Products

The products depend on the reaction pathway:

-

Oxidation : Formation of sulfoxides or sulfones (e.g., R-SO2-NH→R-SO2-NH-O).

-

Reduction : Conversion of sulfonamide to amine (e.g., R-SO2-NH-R’→R-NH-R’).

-

Substitution : Introduction of electrophiles (e.g., nitro groups) at activated aromatic positions .

Mechanistic Insights

The sulfonamide group (SO2NH) is central to the compound’s reactivity:

-

Oxidation : The sulfonamide sulfur undergoes oxidation to form sulfoxides or sulfones, depending on the oxidizing agent’s strength.

-

Reduction : The sulfonamide bond cleaves under strong reducing conditions, yielding amines.

-

Substitution : The methoxy group directs electrophilic substitution to meta positions, while the sulfonamide group deactivates the ring .

Aplicaciones Científicas De Investigación

Antitumor Properties

Recent studies have indicated that this compound exhibits significant antitumor activity. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism of action involves the induction of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides. This process is mediated through the modulation of the KEAP1-NRF2-GPX4 axis, leading to increased levels of reactive oxygen species (ROS) which contribute to tumor cell death.

Key Findings:

- IC50 Values: The compound demonstrated IC50 values in the micromolar range against tumor cells.

- Mechanism: Induction of ferroptosis via NRF2 inhibition.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, showing efficacy against several bacterial strains. Its activity is particularly noted against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The presence of electron-donating groups in its structure enhances its antibacterial activity.

Antimicrobial Efficacy:

- Staphylococcus aureus: Significant inhibition observed.

- Escherichia coli: Moderate antibacterial effects recorded.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

In Vivo Studies

Animal models treated with this compound showed promising results, with a notable reduction in tumor growth rates compared to control groups. These studies suggest that the compound may enhance therapeutic outcomes when used in combination with existing chemotherapy agents.

Combination Therapy

Research indicates that combining this compound with traditional chemotherapeutic agents can lead to synergistic effects, improving overall treatment efficacy for cancer patients.

| Activity | IC50 (µM) | Mechanism |

|---|---|---|

| Tumor Cell Proliferation | 5.0 | Induction of ferroptosis via NRF2 inhibition |

| Tumor Cell Migration | 7.0 | Suppression through ROS accumulation |

| Antibacterial (E. coli) | 10.0 | Cell wall synthesis inhibition |

| Antibacterial (S. aureus) | 8.5 | Disruption of membrane integrity |

Mecanismo De Acción

The mechanism of action of 4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering receptor function. The piperidine moiety may enhance the compound’s binding affinity and specificity for its target.

Comparación Con Compuestos Similares

Similar Compounds

4-methoxy-3-methylbenzenesulfonamide: Lacks the piperidine moiety, which may result in different biological activity.

N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide: Lacks the methoxy group, which may affect its chemical reactivity and biological properties.

Uniqueness

4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methoxy and piperidine groups may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Actividad Biológica

4-Methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, a compound with the CAS number 953141-87-2, is an organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its antitumor properties, structure-activity relationships (SAR), and other relevant pharmacological effects.

The molecular formula of this compound is C15H24N2O3S, with a molecular weight of 312.4 g/mol. The structure features a methoxy group and a sulfonamide moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 953141-87-2 |

| Molecular Formula | C₁₅H₂₄N₂O₃S |

| Molecular Weight | 312.4 g/mol |

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzenesulfonamides. For instance, derivatives with similar structures have shown significant inhibitory effects against various cancer cell lines:

- A549 (Lung Cancer) : IC50 = 1.35 μM

- MDA-MB-231 (Breast Cancer) : IC50 = 2.85 μM

- HCT-116 (Colon Cancer) : IC50 = 3.04 μM

These compounds work by targeting specific proteins involved in cancer progression, such as β-tubulin and STAT3, which are crucial for cell proliferation and survival .

The mechanism of action for this class of compounds often involves:

- Inhibition of Tubulin Polymerization : Compounds bind to the colchicine site on β-tubulin, preventing microtubule formation.

- Inhibition of STAT3 Phosphorylation : By blocking the phosphorylation of STAT3, these compounds disrupt signaling pathways that promote tumor growth.

The dual-targeting capability enhances their efficacy compared to traditional single-target therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of these compounds. Modifications to the sulfonamide and piperidine moieties can significantly impact their potency and selectivity. For example:

- Substituents on the aromatic ring : Varying groups can enhance solubility and binding affinity.

- Piperidine modifications : Alterations in the piperidine structure may affect the compound's ability to penetrate cellular membranes .

Case Studies

Several studies have documented the biological activity of related compounds:

- Case Study 1 : A derivative with a similar sulfonamide structure was tested against breast cancer cells and demonstrated a synergistic effect when combined with doxorubicin, suggesting potential for combination therapies .

- Case Study 2 : Research on pyrazole derivatives indicated that modifications could lead to enhanced anti-inflammatory and antibacterial properties, providing insights into how structural changes can optimize therapeutic outcomes .

Propiedades

IUPAC Name |

4-methoxy-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-12-10-14(4-5-15(12)20-3)21(18,19)16-11-13-6-8-17(2)9-7-13/h4-5,10,13,16H,6-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYCPYSJJJFDHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.